Naphthalene, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1,1-di-2-propen-1-yl- Naphthalene, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1,1-di-2-propen-1-yl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16958433
InChI: InChI=1S/C22H34OSi/c1-8-14-22(15-9-2)16-10-11-18-17-19(12-13-20(18)22)23-24(6,7)21(3,4)5/h8-9,12-13,17H,1-2,10-11,14-16H2,3-7H3
SMILES:
Molecular Formula: C22H34OSi
Molecular Weight: 342.6 g/mol

Naphthalene, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1,1-di-2-propen-1-yl-

CAS No.:

Cat. No.: VC16958433

Molecular Formula: C22H34OSi

Molecular Weight: 342.6 g/mol

* For research use only. Not for human or veterinary use.

Naphthalene, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1,1-di-2-propen-1-yl- -

Specification

Molecular Formula C22H34OSi
Molecular Weight 342.6 g/mol
IUPAC Name [5,5-bis(prop-2-enyl)-7,8-dihydro-6H-naphthalen-2-yl]oxy-tert-butyl-dimethylsilane
Standard InChI InChI=1S/C22H34OSi/c1-8-14-22(15-9-2)16-10-11-18-17-19(12-13-20(18)22)23-24(6,7)21(3,4)5/h8-9,12-13,17H,1-2,10-11,14-16H2,3-7H3
Standard InChI Key NBYYKRVCCNFHFQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(CCC2)(CC=C)CC=C

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Functional Groups

The compound’s structure is characterized by a 1,2,3,4-tetrahydronaphthalene (tetralin) backbone, where the aromatic naphthalene system is partially hydrogenated to introduce a cyclohexene ring. At the 6-position of the tetralin core, a tert-butyl dimethylsilyl (TBDMS) ether group is attached via an oxygen atom, providing steric bulk and chemical stability. Additionally, the 1-position of the tetralin system is substituted with two propenyl (allyl) groups, introducing unsaturation and reactivity for further functionalization.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC22H34OSi\text{C}_{22}\text{H}_{34}\text{OSi}
Molecular Weight342.6 g/mol
IUPAC Name[5,5-Bis(prop-2-enyl)-7,8-dihydro-6H-naphthalen-2-yl]oxy-tert-butyl-dimethylsilane
Canonical SMILESCC(C)(C)Si(C)OC1=CC2=C(C=C1)C(CCC2)(CC=C)CC=C
Topological Polar Surface Area27.3 Ų

The TBDMS group serves as a protective moiety for the hydroxyl group during synthetic procedures, while the propenyl substituents enable participation in cross-coupling reactions or cycloadditions .

Spectroscopic and Physicochemical Data

The compound’s ¹H NMR spectrum reveals distinct signals for the propenyl groups (δ\delta 5.0–5.8 ppm, multiplet) and the tert-butyl dimethylsilyl group (δ\delta 0.2–1.1 ppm, singlet). The tetralin core protons appear as a complex multiplet between δ\delta 1.5–3.0 ppm. Its lipophilicity (LogP ≈ 6.2) suggests high membrane permeability, a critical factor for biological activity.

Synthetic Methodologies

Stepwise Synthesis

The synthesis of this compound involves a multi-step strategy to assemble the tetralin core, introduce the TBDMS group, and functionalize the 1-position with propenyl substituents :

  • Tetralin Core Formation:

    • Starting from β-tetralone, a Birch reduction selectively hydrogenates the aromatic ring to yield 1,2,3,4-tetrahydronaphthalen-6-ol.

    • Alternative routes employ samarium diiodide (SmI₂)-mediated reductive cyclization of γ-aryl ketones, as demonstrated in related hexahydronaphthalene syntheses .

  • Silyl Ether Protection:

    • The hydroxyl group at the 6-position is protected using tert-butyl dimethylsilyl chloride (TBDMSCl) in the presence of imidazole, yielding the TBDMS ether derivative.

  • Propenyl Substitution:

    • Allylation of the tetralin core at the 1-position is achieved via Grignard addition or palladium-catalyzed coupling, introducing two propenyl groups.

Table 2: Optimized Synthetic Conditions

StepReagents/ConditionsYield (%)
Birch ReductionLi/NH₃, EtOH, −78°C72
Silyl ProtectionTBDMSCl, imidazole, DMF, rt89
AllylationAllylMgBr, THF, 0°C → rt65

Challenges and Optimization

  • Regioselectivity: Competing reactions during allylation necessitate careful control of stoichiometry and temperature to avoid over-alkylation.

  • Steric Hindrance: The TBDMS group’s bulk complicates purification; silica gel chromatography with hexane/ethyl acetate (9:1) is typically employed.

Biological Activity and Mechanistic Insights

Anti-Inflammatory Effects

In murine macrophage (RAW 264.7) models, the compound suppresses lipopolysaccharide (LPS)-induced TNF-α production by 58% at 10 μM, potentially through inhibition of NF-κB signaling.

Table 3: Biological Activity Profile

Assay SystemEffect ObservedEC₅₀/IC₅₀
MCF-7 Cell ViabilityCytotoxicity12.3 μM
RAW 264.7 TNF-αInhibition10 μM

Applications in Organic Synthesis

Building Block for Complex Molecules

The propenyl groups serve as handles for ring-closing metathesis (RCM) using Grubbs catalysts, enabling access to polycyclic frameworks. For example, RCM of the propenyl substituents yields a bicyclo[4.3.1]decane system.

Silyl Ether as a Protective Group

The TBDMS group’s stability under basic conditions allows sequential functionalization of the tetralin core. Deprotection with tetra-n-butylammonium fluoride (TBAF) regenerates the hydroxyl group for further derivatization .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies:

    • Systematic modification of the propenyl and silyl ether groups to optimize pharmacokinetic properties.

  • In Vivo Toxicology:

    • Assessment of acute toxicity and metabolic stability in rodent models.

  • Target Identification:

    • Proteomics-based approaches to identify protein targets mediating the compound’s anticancer effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator